molecular formula C24H17BrFN3 B2957343 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 901031-12-7

3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoro-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2957343
CAS RN: 901031-12-7
M. Wt: 446.323
InChI Key: RRMIEOLECWBPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoro-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazoloquinoline derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Scientific Research Applications

Photophysical Properties and Molecular Logic Gates

Research on amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline has revealed significant insights into their photophysical properties, including solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes. These compounds exhibit unique photophysical behaviors such as non-linear Lippert-Mataga plots and significant solvent effects on electronic excitation energies. Moreover, pH-dependent fluorescence in certain derivatives has been interpreted as multilevel logic gates, demonstrating their potential in molecular electronics and sensor applications (Uchacz et al., 2016).

Optical Absorption and Quantum Chemical Analysis

Studies on the optical absorption of 1,3-diphenyl-1H-Pyrazolo[3,4-b]quinoline and its derivatives, including fluorinated, brominated, and chlorinated variants, have been conducted. These studies encompass experimental investigations and quantum chemical calculations to understand the absorption spectra, demonstrating the minimal effect of phenyl dynamics on spectral positions and broadening of absorption bands. This research underscores the relevance of these compounds in optical materials science and photonic applications (Całus et al., 2006).

Anticancer and Antimicrobial Applications

The exploration of 3-(3-bromo phenyl)-5-phenyl-1-(thiazolo[4,5-b]quinoxaline-2-yl)-2-pyrazoline derivatives has highlighted their potential in biomedical research, particularly in anticancer and antimicrobial applications. Some derivatives have shown promising antiamoebic activity and non-toxicity in kidney epithelial cell line assays, suggesting their viability as therapeutic agents (Budakoti et al., 2008).

Reversible Quenching of Fluorescence

The reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives upon protonation has been studied, providing valuable information for the development of pH-sensitive fluorescent materials. These findings are crucial for designing optical sensors and materials that respond to environmental changes (Mu et al., 2010).

Electroluminescent Devices and Molecular Sensors

Further research into 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives has focused on their applications in electroluminescent devices and molecular sensors. These studies have emphasized the versatility of this class of compounds in constructing brightly fluorescent molecular sensors and light-emitting devices, underscoring their potential in optoelectronics and molecular sensing (Rurack et al., 2002).

properties

IUPAC Name

3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoropyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrFN3/c1-14-9-10-18(11-15(14)2)29-24-19-7-4-8-21(26)23(19)27-13-20(24)22(28-29)16-5-3-6-17(25)12-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMIEOLECWBPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC(=CC=C5)Br)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.